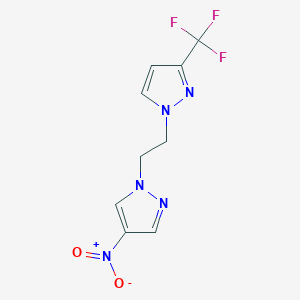

4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole is an organic compound featuring a pyrazole core with nitro and trifluoromethyl substitutions. These structural elements impart unique chemical properties and potential for diverse applications in chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole typically involves multi-step organic reactions starting from commercially available or easily synthesized pyrazole derivatives. Key steps may include:

Nitration: of the pyrazole ring to introduce the nitro group.

Alkylation: to add the trifluoromethylated pyrazole moiety.

Reactions often occur in polar aprotic solvents under controlled temperatures to ensure high yields.

Industrial Production Methods: While specific industrial methods are proprietary, typical large-scale production may involve:

Continuous flow synthesis to improve efficiency and scalability.

Utilization of robust catalysts to streamline multi-step processes.

Implementation of green chemistry principles to reduce waste and energy consumption.

化学反応の分析

Types of Reactions: 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole is reactive under various conditions, enabling:

Oxidation: and reduction reactions.

Nucleophilic substitutions: , particularly at electrophilic sites.

Formation of azo compounds via coupling reactions.

Common Reagents and Conditions: Reagents like nitric acid for nitration, trifluoromethyl iodide for trifluoromethylation, and catalytic hydrogenation for reduction are frequently used. Conditions often involve inert atmospheres and controlled temperatures.

Major Products: Depending on the reaction, products can include reduced derivatives, substituted pyrazoles, and coupled azo compounds.

科学的研究の応用

4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole finds applications in:

Chemistry: : As an intermediate for the synthesis of complex molecules.

Biology: : Studied for potential biochemical interactions and biological activities.

Medicine: : Investigated for pharmacological properties, including anti-inflammatory and antimicrobial effects.

Industry: : Utilized in the development of agrochemicals and specialty materials.

作用機序

This compound exerts its effects through:

Molecular Targets: : Interacts with specific enzymes or receptors, altering their activity.

Pathways: : Modulates biochemical pathways, influencing cellular responses.

類似化合物との比較

Compared to other nitro and trifluoromethyl-substituted pyrazoles, this compound:

Exhibits unique reactivity due to the combination of functional groups.

May offer superior biological activities or industrial applications.

Similar compounds include 4-Nitro-1-(2-(3-chloromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole and 4-Nitro-1-(2-(3-methyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole.

Hope this deep dive sparks some new ideas or questions for you!

生物活性

4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including synthesis, structure-activity relationships, and specific case studies highlighting its effects.

- Chemical Formula : C9H8F3N5O2

- Molecular Weight : 275.19 g/mol

- CAS Number : 1172763-48-2

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, compounds with similar pyrazole structures have shown efficacy against various cancer cell lines such as lung, breast, and colorectal cancers.

A study demonstrated that pyrazole derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features, particularly the nitro and trifluoromethyl groups, are believed to enhance its biological activity by interacting with specific molecular targets involved in tumor growth and proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely documented. Research indicates that compounds with a similar pyrazole framework can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized pyrazoles showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may possess similar properties.

Antimicrobial Activity

The antimicrobial activity of pyrazole compounds is another area of interest. Studies have shown that certain pyrazoles exhibit significant antibacterial effects against a range of pathogens. For instance, compounds were tested against E. coli and Bacillus subtilis, demonstrating promising results with minimum inhibitory concentrations (MIC) in the low µg/mL range . This antimicrobial potential could be attributed to the electron-withdrawing nature of the nitro and trifluoromethyl groups, which may enhance interaction with microbial targets.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of electron-withdrawing groups such as nitro and trifluoromethyl significantly influences the reactivity and binding affinity of these compounds to biological targets.

| Substituent | Effect on Activity |

|---|---|

| Nitro group | Increases electron deficiency; enhances binding to nucleophilic sites on targets |

| Trifluoromethyl group | Enhances lipophilicity; improves cellular uptake |

| Ethyl linker | Provides spatial orientation for target interaction |

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

- Anticancer Study : A series of 1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The most active compounds exhibited IC50 values in the nanomolar range against breast cancer cells (MDA-MB-231) and lung cancer cells (A549) .

- Anti-inflammatory Study : In a model of carrageenan-induced edema in rats, a related pyrazole compound showed significant reduction in paw swelling compared to controls, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Study : A study assessing the antimicrobial efficacy of several pyrazole derivatives found that one compound exhibited an MIC of 12 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties .

特性

IUPAC Name |

1-[2-(4-nitropyrazol-1-yl)ethyl]-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N5O2/c10-9(11,12)8-1-2-15(14-8)3-4-16-6-7(5-13-16)17(18)19/h1-2,5-6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHSBINPTBPZEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CCN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。